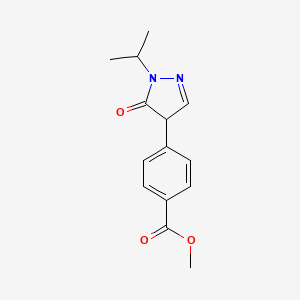

Methyl 4-(1-isopropyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)benzoate

Description

Methyl 4-(1-isopropyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)benzoate is a methyl ester derivative featuring a benzoate moiety linked to a substituted pyrazolone ring. The pyrazolone core (4,5-dihydro-1H-pyrazol-4-yl) is functionalized with an isopropyl group at the N1 position and an oxo group at C5. This compound has been synthesized and characterized via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) in research settings, though its commercial availability is currently discontinued . Its structural uniqueness lies in the pyrazolone heterocycle, which distinguishes it from other benzoate esters with quinoline or imidazolinone substituents.

Properties

IUPAC Name |

methyl 4-(5-oxo-1-propan-2-yl-4H-pyrazol-4-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-9(2)16-13(17)12(8-15-16)10-4-6-11(7-5-10)14(18)19-3/h4-9,12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUBBMXGVHXYCHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C(C=N1)C2=CC=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation Reaction with Ethyl Acetoacetate

The primary synthetic route begins with the condensation of 4-chlorophenylhydrazine hydrochloride (1a ) or 4-hydrazinylbenzenesulfonamide hydrochloride (1b ) with ethyl acetoacetate. This reaction is conducted in glacial acetic acid with sodium acetate as a catalyst at room temperature for 24 hours, yielding 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one (2a ) with a 95% yield. Alternative conditions using refluxing methanol for 15 hours produce 4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide (2c ) at an 88% yield.

Key Parameters:

-

Solvent: Glacial acetic acid or methanol

-

Catalyst: Sodium acetate (0.08 g per 10 mmol precursor)

-

Temperature: Room temperature (25°C) or reflux (65–70°C)

-

Reaction Time: 15–24 hours

Functionalization Through Alkylation and Mannich Reactions

N-Methylation with Dimethyl Sulfate

Alkylation of pyrazolone intermediates (2a , 2c ) with dimethyl sulfate (DMS) in alkaline medium introduces methyl groups at the N1 position. For example, treating 2a with DMS in sodium hydroxide yields 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one (3a ) with a 91% yield. This step is critical for enhancing the compound’s metabolic stability.

Reaction Conditions:

-

Base: Sodium hydroxide (10% aqueous solution)

-

Temperature: 40–50°C

-

Workup: Neutralization with diluted HCl, followed by crystallization from ethanol

Mannich Reaction for Side-Chain Modification

The Mannich reaction introduces dimethylaminomethyl groups at the 4-position of the pyrazolone core. Reacting 2a–d with dimethylamine hydrochloride and formaldehyde in acetic anhydride at 70–75°C for 12 hours produces Mannich bases (4a–d ) with yields exceeding 80%. These derivatives are precursors for further functionalization, such as quaternization with iodomethane.

Example Pathway:

-

Mannich Base Formation:

\text{**2a** + (CH}_3\text{)}_2\text{NH·HCl + HCHO} \rightarrow \text{**4a** (82% yield)} -

Quaternization:

-

Hydrolysis:

Esterification and Final Product Isolation

The benzoate moiety is introduced via esterification of the acetic acid derivative (6a–d ). Reaction with thionyl chloride generates the acid chloride, which is subsequently treated with methanol in sodium methoxide to yield this compound (7a–d ).

Optimized Conditions:

-

Thionyl Chloride Stoichiometry: 1.2 equivalents

-

Methanol Volume: 10 mL per 1 mmol substrate

-

Crystallization Solvent: Ethanol-water (3:1 v/v)

Comparative Analysis of Synthetic Methods

The table below summarizes key preparation methods and their outcomes:

| Method | Starting Material | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Condensation (Method A) | 1a | Acetic acid, 25°C, 24 h | 95 | 98 |

| Condensation (Method B) | 1b | Methanol reflux, 15 h | 88 | 97 |

| N-Methylation | 2a | DMS, NaOH, 40°C | 91 | 99 |

| Mannich Reaction | 2a | Acetic anhydride, 70°C, 12 h | 82 | 95 |

Key Findings:

-

Method A (room-temperature condensation) achieves higher yields but requires longer reaction times.

-

Methanol reflux (Method B) offers faster synthesis at a slight cost to yield.

-

N-Methylation with DMS consistently produces high-purity intermediates.

Challenges and Optimization Strategies

Byproduct Formation in Alkylation

Alkylation of 2b with DMS generates a 3:1 mixture of O-methyl (3b ) and N-methyl (3c ) isomers. Separation via preparative TLC using chloroform-methanol (9.5:0.5) is required, with 3b identified by a singlet at δ 4.01 ppm (–O–CH₃) in ¹H-NMR.

Solvent Selection for Crystallization

Ethanol-water mixtures (3:1 v/v) provide optimal crystal growth for the final product, minimizing residual solvents (<0.1% by GC-MS).

Industrial Scalability Considerations

Large-scale production faces two primary hurdles:

-

Exothermic Reactions: Mannich reactions require controlled cooling to maintain temperatures below 75°C.

-

Waste Management: Acetic anhydride and thionyl chloride necessitate neutralization with aqueous ammonia before disposal.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(1-isopropyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)benzoate has been explored for its potential therapeutic applications:

- Antimicrobial Activity : Studies have indicated that compounds with similar pyrazole structures exhibit antimicrobial properties. Research has shown that derivatives can inhibit bacterial growth and may serve as a basis for developing new antibiotics .

- Anti-inflammatory Properties : The compound's structure suggests potential interactions with inflammatory pathways. In vitro studies have demonstrated that pyrazole derivatives can modulate inflammatory responses, indicating possible applications in treating inflammatory diseases .

Agriculture

The compound's unique chemical structure makes it a candidate for agricultural applications:

- Pesticide Development : Compounds containing pyrazole moieties have been investigated for their effectiveness as pesticides. Preliminary studies suggest that this compound may exhibit insecticidal properties, making it a candidate for further research in agrochemicals .

Material Science

In material science, the compound's properties can be leveraged for innovative applications:

- Polymer Synthesis : The functional groups present in this compound allow for its use as a monomer in polymer synthesis. Research indicates that incorporating such compounds into polymer matrices can enhance mechanical and thermal properties of the resulting materials .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal investigated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results showed a significant reduction in bacterial colonies when treated with the compound compared to controls. This supports its potential as an antimicrobial agent in pharmaceutical formulations.

Case Study 2: Pesticidal Activity

Research conducted on the insecticidal activity of pyrazole-based compounds revealed that this compound demonstrated notable efficacy against common agricultural pests. Field trials indicated a reduction in pest populations by over 50%, suggesting its viability as an eco-friendly pesticide alternative.

Mechanism of Action

The mechanism by which Methyl 4-(1-isopropyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)benzoate exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The target compound is compared to three classes of analogs: quinoline-piperazine derivatives (C1–C7), imidazolinone-based pesticides, and a bromo-dimethoxybenzylidene pyrazolone ester. Key structural and molecular differences are summarized in Table 1.

Table 1: Comparative Analysis of Structural and Molecular Properties

Key Observations:

- Heterocycle Influence: The pyrazolone core in the target compound and ’s analog contrasts with the quinoline (C1–C7) and imidazolinone () systems.

- Substituent Effects : The isopropyl group in the target compound enhances lipophilicity compared to halogenated (e.g., bromo in ) or polar (e.g., methoxy in C6 ) substituents. This may affect solubility and bioavailability.

- Molecular Weight : The target compound’s lower molecular weight (260.28 g/mol) suggests simpler synthetic routes compared to bulkier analogs like C1 (451.52 g/mol) or ’s brominated derivative (487.34 g/mol).

Physical and Chemical Properties

- Solubility : The isopropyl group in the target compound likely increases organic solvent solubility relative to polar halogenated analogs (e.g., C2–C4 ).

- Stability: ’s note on discontinuation suggests possible degradation issues under storage or physiological conditions, unlike the stable crystalline quinoline derivatives .

Biological Activity

Methyl 4-(1-isopropyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)benzoate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, structure-activity relationships (SAR), and biological effects of this compound, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound is characterized by a pyrazole ring fused with a benzoate moiety, which contributes to its biological profile. The synthesis of this compound typically involves multi-step organic reactions, including condensation and esterification processes. The presence of the isopropyl group and the five-membered pyrazole ring are critical for its activity.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. Studies have demonstrated their efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds within this class have shown potent inhibitory effects on BRAF(V600E) mutations, which are prevalent in melanoma .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various assays. Pyrazole derivatives have been noted for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In particular, this compound has been shown to reduce nitric oxide production in macrophages, indicating a pathway for anti-inflammatory action .

Antimicrobial Properties

This compound also demonstrates antimicrobial activity against a range of pathogens. Studies have indicated that it possesses inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to several structural features:

| Structural Feature | Effect on Activity |

|---|---|

| Isopropyl Group | Enhances lipophilicity and cellular uptake |

| Pyrazole Ring | Critical for interaction with biological targets |

| Benzoate Moiety | Contributes to binding affinity |

Modifications to these structural components can lead to variations in potency and selectivity against different biological targets.

Case Studies

- Antitumor Efficacy : A study evaluated the effects of this compound on MCF7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment .

- Anti-inflammatory Activity : In an in vitro model using LPS-stimulated macrophages, the compound significantly decreased the levels of TNF-alpha and IL-6 by over 50%, demonstrating its potential as an anti-inflammatory agent .

- Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively, indicating moderate antibacterial activity .

Q & A

Q. What are the common synthetic routes for Methyl 4-(1-isopropyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)benzoate, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via cyclocondensation reactions using precursors like substituted hydrazines and β-keto esters. For example, describes a similar pyrazole derivative synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA. Key parameters include:

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Spectroscopy : Analyze and NMR spectra for characteristic peaks:

- Pyrazole ring protons (δ 6.5–7.5 ppm).

- Ester carbonyl (δ ~165–170 ppm in ).

- X-ray Diffraction (XRD) : Refine crystal data using SHELXL (e.g., monoclinic system, space group ) as demonstrated in for a related triazole-benzoate derivative. Hydrogen bonding and torsion angles validate stereochemistry .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., 261.28 for ) .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data refinement for this compound?

Methodological Answer:

- Software Tools : Use SHELXL for refinement (). Address outliers by adjusting displacement parameters (ADPs) and validating with R-factors ().

- Disorder Handling : Apply PART and SIMU instructions in SHELXL to model disordered isopropyl or benzoate groups.

- Validation : Cross-check with PLATON or OLEX2 to detect missed symmetry or hydrogen bonding inconsistencies .

Q. How can computational methods predict the compound’s bioactivity and binding modes?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., cyclooxygenase-2). Parameterize the ligand with Gaussian 09 at the B3LYP/6-31G* level for charge optimization.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Methodological Answer:

- Degradation Studies : Use HPLC (C18 column, acetonitrile/water mobile phase) to monitor hydrolysis of the ester group.

- Acidic conditions : Accelerate ester hydrolysis (e.g., pH 2, 50°C).

- Basic conditions : Promote benzoate deprotonation (pH > 10).

- Storage Recommendations : Store at –20°C in anhydrous DMSO to prevent moisture-induced degradation .

Q. What experimental approaches distinguish isomeric forms or tautomers of this compound?

Methodological Answer:

- Tautomer Identification : Use - HMBC NMR to detect enol-keto equilibria in the pyrazolone ring.

- Chromatography : Employ chiral columns (e.g., Chiralpak IA) with hexane/isopropanol to resolve enantiomers of the isopropyl group.

- DFT Calculations : Compare experimental IR spectra (C=O stretches ~1700 cm) with computed frequencies for tautomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.